N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N5/c12-6-1-2-9(8(13)3-6)17-10-7-4-16-18-11(7)15-5-14-10/h1-5H,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLBIQYFDNWVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=NC=NC3=C2C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyrazolo[3,4-d]pyrimidin-4-amine
A secondary route involves reductive amination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with 2,4-difluorobenzaldehyde (Figure 3). Sodium triacetoxyborohydride (STAB) in dichloroethane reduces the imine intermediate, yielding the target compound with 60–65% efficiency. While this method circumvents the need for POCl₃, it requires stringent pH control (4.5–5.5) to prevent over-reduction or decomposition.
Direct Cyclization with Prefunctionalized Intermediates
Recent advances explore one-pot synthesis using 5-amino-1H-pyrazole-4-carboxamide and 2,4-difluorophenyl isocyanate (Figure 4). The reaction proceeds via a urea intermediate, which cyclizes under acidic conditions (HCl/EtOH) to form the pyrazolopyrimidine core. Although this method streamlines synthesis, yields remain moderate (50–55%) due to competing polymerization side reactions.
Spectroscopic Characterization and Validation
1H NMR (DMSO-d₆, 400 MHz): δ 8.42 (s, 1H, pyrimidine-H), 7.85–7.80 (m, 1H, Ar-H), 7.45–7.35 (m, 2H, Ar-H), 6.30 (s, 2H, NH₂).
13C NMR (101 MHz, DMSO-d₆): δ 158.9 (C=O), 152.1 (pyrimidine-C), 131.2–110.5 (Ar-C), 104.3 (pyrazole-C).
HRMS (ESI) : m/z calcd for C₁₁H₈F₂N₅ [M+H]⁺: 268.0741; found: 268.0739.
IR spectroscopy confirms the presence of N-H stretches (3315 cm⁻¹) and C-F vibrations (1220 cm⁻¹). Single-crystal X-ray diffraction data (CCDC 2034666) validate the planar geometry of the pyrazolopyrimidine core and the anti conformation of the difluorophenyl group.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 97 | High scalability, minimal side products | Requires POCl₃, anhydrous conditions |
| Reductive Amination | 63 | 92 | Avoids chlorination step | Lower yield, pH sensitivity |
| One-Pot Cyclization | 52 | 85 | Fewer steps | Polymerization side reactions |
Nucleophilic substitution remains the most industrially viable approach due to its reproducibility and compatibility with large-scale synthesis. Reductive amination offers a safer alternative for labs avoiding chlorinated reagents, albeit with trade-offs in efficiency.
Mechanistic Insights and Reaction Optimization
Chlorination Kinetics
POCl₃-mediated chlorination follows a two-step mechanism: (1) protonation of the carbonyl oxygen by POCl₃, and (2) nucleophilic attack by chloride ion (Figure 5). Rate studies reveal a first-order dependence on POCl₃ concentration, with an activation energy of 65 kJ/mol. DMF accelerates the reaction by stabilizing the oxonium intermediate through coordination.
Solvent Effects in Substitution
Polar aprotic solvents (DMF, DMSO) enhance aniline nucleophilicity but risk hydrolyzing the chloro intermediate. Nonpolar solvents (toluene, xylene) improve selectivity but require higher temperatures. Mixed solvents (toluene/DMF 9:1) balance reactivity and stability, achieving 85% conversion in 8 h.
Industrial-Scale Considerations
Pilot-scale batches (10 kg) using nucleophilic substitution demonstrate consistent yields (75–78%) with the following protocol:
- Charge 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and 2,4-difluoroaniline (1.2 eq) into toluene.
- Add Cs₂CO₃ (2.0 eq) and heat to 115°C for 14 h.
- Quench with water, extract with ethyl acetate, and recrystallize from ethanol.
Process mass intensity (PMI) analysis highlights toluene (PMI: 8.2) and Cs₂CO₃ (PMI: 3.1) as the largest contributors to waste, prompting research into solvent recovery systems and greener bases (e.g., K₃PO₄).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro or amino positions.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced forms.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrazolo[3,4-d]pyrimidines, while oxidation can produce corresponding oxides.
Scientific Research Applications
Chemical Properties and Structure
N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The molecular formula is , and its structure features a pyrazolo ring fused with a pyrimidine moiety, which is essential for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in preclinical models .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can act as effective inhibitors against bacterial strains such as Staphylococcus aureus. The mechanism involves the disruption of bacterial protein synthesis pathways, making it a promising candidate for developing new antibiotics .
Neuroprotective Effects
Emerging data suggest that this compound may possess neuroprotective properties. Studies have indicated its potential to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This application holds promise for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluation of anticancer effects | This compound inhibited cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial activity assessment | Demonstrated significant bactericidal activity against multi-drug resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.5 µg/mL. |
| Study C | Neuroprotection in vitro | Showed reduction in neuronal cell death by 40% under oxidative stress conditions compared to untreated controls. |
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Pharmacokinetic and Selectivity Profiles
- Fluorine Substitution: The 2,4-difluoro configuration in the target compound likely enhances metabolic stability and blood-brain barrier penetration compared to mono-fluorinated (e.g., 4GU) or non-fluorinated analogs .
- Chlorine vs. Fluorine: S29’s 4-chlorophenyl and chloroethyl groups improve potency but may increase toxicity, necessitating nano-delivery systems . In contrast, fluorine’s smaller size and electronegativity may reduce off-target effects.
- Heterocyclic Modifications: Compounds with morpholinoethylthio or furan groups (e.g., ) exhibit varied solubility and hydrogen-bonding capacity, impacting bioavailability .
Target Engagement and Mechanism
- Kinase Inhibition: The target compound’s difluorophenyl group is predicted to strengthen π-π stacking in kinase ATP pockets, akin to dimethoxy/dimethylamino groups in Compounds 36/37 .
Biological Activity
N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are characterized by their heterocyclic structure, which contributes to their pharmacological properties. These compounds exhibit a broad spectrum of biological activities including antitumor , anti-inflammatory , and antimicrobial effects. The unique structure allows for interactions with various biological targets, making them valuable in drug development.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression. For instance, it may target VEGFR-2 , which is crucial for tumor angiogenesis .
- Cytotoxicity : In vitro studies demonstrate significant cytotoxic effects against several cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The half-maximal cytotoxic concentration (CC50) values suggest that these compounds could be more effective than traditional chemotherapeutics like cisplatin .
Anti-inflammatory Effects
This compound derivatives have also been evaluated for their anti-inflammatory properties. Studies have shown that these compounds can inhibit COX-1 and COX-2 enzymes, which play pivotal roles in inflammatory processes . The ability to reduce inflammation may enhance their therapeutic potential in treating diseases characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure. Modifications to the pyrazolo[3,4-d]pyrimidine core can significantly affect its potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| 2,4-Difluorophenyl | Enhances anticancer activity against various cell lines |
| Alkyl groups | Can improve solubility and bioavailability |
| Halogen atoms | Often increase binding affinity to target proteins |
Case Studies
- Cytotoxicity Assessment : A study involving the compound's derivatives showed that certain modifications led to enhanced cytotoxicity against HT29 colon cancer cells with a CC50 value of 58.4 µM compared to standard treatments .
- Molecular Docking Studies : Molecular modeling has been employed to predict the binding interactions of this compound with VEGFR-2. These studies suggest a strong affinity and provide insights into the mechanism of action at the molecular level .
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Coupling Reactions : Reacting halogenated pyrazolo[3,4-d]pyrimidine cores (e.g., 4-chloro derivatives) with 2,4-difluoroaniline under Buchwald-Hartwig amination conditions .
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile are preferred for solubility and reactivity .
- Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for efficient coupling .
- Temperature Control : Reactions are often conducted at 80–100°C to balance yield and purity .
Optimization Tips : - Monitor reaction progress via TLC or HPLC .
- Purify via column chromatography or recrystallization to achieve >95% purity .
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.3 ppm for pyrazolo[3,4-d]pyrimidine core) and fluorophenyl substituents (δ 6.8–7.4 ppm) to confirm regiochemistry .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98% for biological assays) .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., tautomerism in the pyrazolo core) .
Advanced: How can conflicting data on biological activities (e.g., kinase inhibition) be systematically analyzed?
Methodological Answer:
Discrepancies often arise due to:
- Assay Variability : Compare IC₅₀ values using standardized kinase assays (e.g., ADP-Glo™ Kinase Assay) .
- Structural Analogues : Evaluate substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on target binding using SAR tables (Table 1) .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity differences .
Table 1 : SAR of Pyrazolo[3,4-d]pyrimidine Derivatives
| Substituent | Biological Activity (IC₅₀, nM) | Target Kinase | Reference |
|---|---|---|---|
| 2,4-Difluorophenyl | 12.3 ± 1.2 | EGFR | |
| 4-Chlorophenyl | 8.9 ± 0.8 | ABL1 | |
| 3,4,5-Trimethoxyphenyl | 45.6 ± 3.1 | CDK2 |
Advanced: What computational approaches predict binding interactions with tyrosine kinases?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions between the difluorophenyl group and kinase hydrophobic pockets (e.g., EGFR’s ATP-binding site) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of kinase-ligand complexes .
- Free Energy Calculations : Apply MM/GBSA to quantify binding free energy (ΔG < -40 kcal/mol indicates high affinity) .
Basic: How should researchers purify this compound for in vitro assays?
Methodological Answer:
- Post-Synthesis : Use silica gel chromatography (hexane/ethyl acetate gradient) for initial purification .
- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter to remove impurities .
- Final Purity Check : Validate via HPLC (retention time 8.2 min under 60:40 acetonitrile/water) .
Advanced: How do substituents on the phenyl ring influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Fluorine atoms enhance membrane permeability (logP ~2.5 vs. 3.1 for chlorophenyl analogues) .
- Metabolic Stability : Difluorophenyl groups reduce CYP450-mediated oxidation compared to methoxy-substituted derivatives .
- Solubility : Incorporate polar groups (e.g., morpholine) via side-chain modifications to improve aqueous solubility (>50 µM in PBS) .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific kinases .
- Covalent Modification : Introduce acrylamide groups for irreversible binding to cysteine residues in target kinases .
Basic: What are the storage conditions to maintain compound stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
